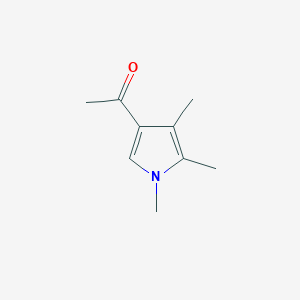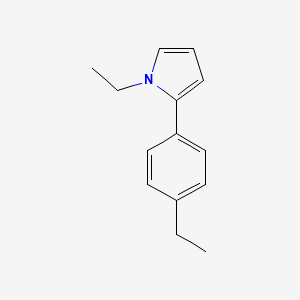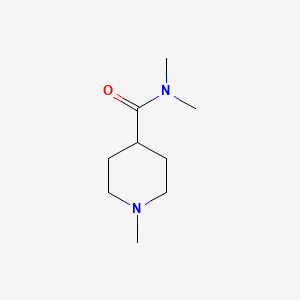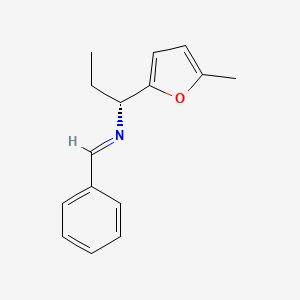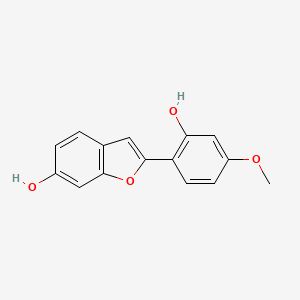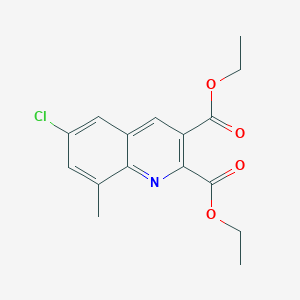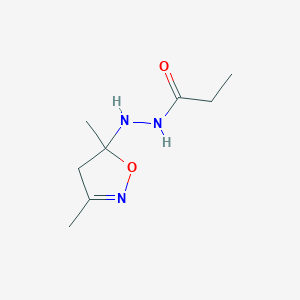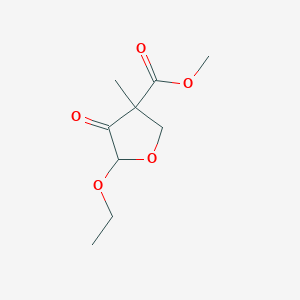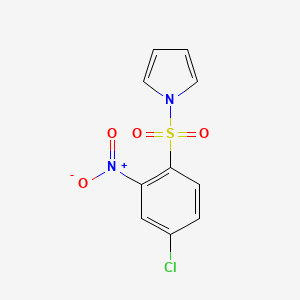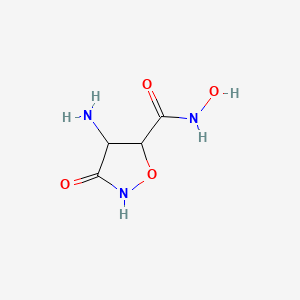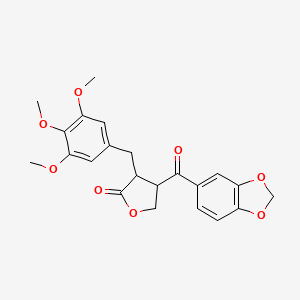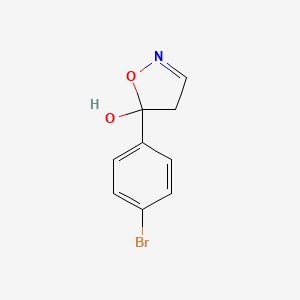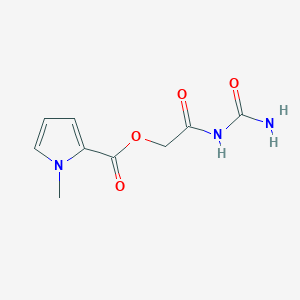
2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate is a synthetic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of bismuth nitrate pentahydrate as a catalyst in the presence of ultrasonic exposure has been shown to produce pyrrole derivatives with excellent yield .
化学反応の分析
Types of Reactions
2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate include other pyrrole derivatives, such as:
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Pyrrole esters: Used in various industrial applications and known for their unique aromatic properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific chemical structure, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C9H11N3O4 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC名 |
[2-(carbamoylamino)-2-oxoethyl] 1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-12-4-2-3-6(12)8(14)16-5-7(13)11-9(10)15/h2-4H,5H2,1H3,(H3,10,11,13,15) |
InChIキー |
GOGWDKNJACFZBP-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(=O)OCC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


